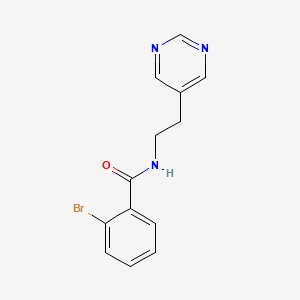
2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemodivergent Synthesis
“2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Anti-fibrosis Activity
Some derivatives of “2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.
Antiviral Activity
Indole derivatives, which can be synthesized from “2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Certain derivatives of “2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide” have demonstrated anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory diseases and pain management.
Antitubercular Activity
Compounds derived from “2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide” have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This indicates potential applications in the treatment of tuberculosis.
Anticancer Activity
Indole derivatives, which can be synthesized from “2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, have shown anticancer activity . This suggests potential applications in the development of new anticancer drugs.
properties
IUPAC Name |
2-bromo-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTITLUOXNJTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)
![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)
![2-(2,4-dichlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2598426.png)
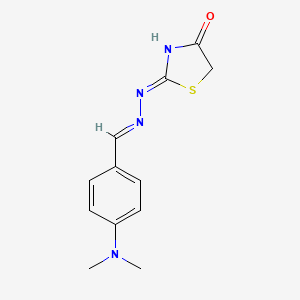
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2598432.png)
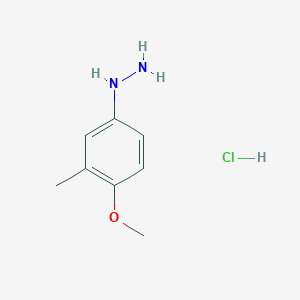
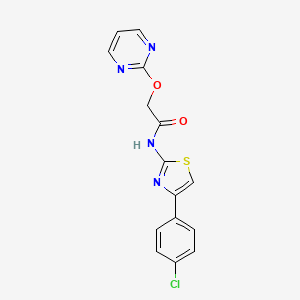
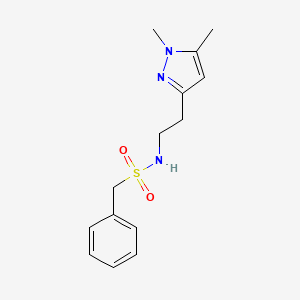
![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)
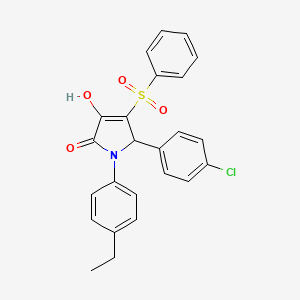
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2598441.png)
![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)
![2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B2598445.png)